molecular formula C7H6FNO3 B3222199 2-Fluoro-5-methoxypyridine-4-carboxylic acid CAS No. 1211587-56-2

2-Fluoro-5-methoxypyridine-4-carboxylic acid

Cat. No.: B3222199
CAS No.: 1211587-56-2
M. Wt: 171.13
InChI Key: WJWQUZNOYBAAEW-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine-4-carboxylic acid (CAS 1211587-56-2) is a high-purity fluorinated pyridine derivative serving as a versatile building block in organic synthesis and pharmaceutical research . With a molecular formula of C7H6FNO3 and a molecular weight of 171.13 g/mol, this compound is characterized by its distinct pyridine ring substituted with fluorine and methoxy groups, which are key to modifying the physicochemical properties of target molecules . It is typically supplied with a minimum purity of 95% and should be stored at 2-8°C . As a key synthetic intermediate, this acid is valuable for constructing more complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) and other heterocyclic compounds . The incorporation of both fluorine and a carboxylic acid functional group makes it a crucial precursor for amide coupling and condensation reactions, facilitating the exploration of structure-activity relationships in medicinal chemistry programs. This product is intended for research and development purposes and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWQUZNOYBAAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoro 5 Methoxypyridine 4 Carboxylic Acid and Its Derivatives

Total Synthesis Approaches for the Pyridine (B92270) Core

The construction of the polysubstituted pyridine ring is a key challenge that can be addressed through various strategic approaches. These methods aim to control the placement of substituents with high regioselectivity.

Regioselective Metalation and Carboxylation Strategies

Regioselective metalation followed by carboxylation is a powerful method for introducing a carboxylic acid group at a specific position on the pyridine ring. The directing effects of existing substituents, such as the methoxy (B1213986) and fluoro groups, are crucial for achieving high selectivity. In a hypothetical synthesis for a related compound, a substituted pyridine can be treated with a strong base like lithium diisopropylamide (LDA) to deprotonate a specific carbon atom, creating a lithiated intermediate. This intermediate then reacts with carbon dioxide (CO2) to yield the corresponding carboxylic acid upon acidic workup.

A practical method for the C-4 selective carboxylation of pyridines has been developed, which involves a one-pot protocol. chemistryviews.org This process uses a C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO2. chemistryviews.org The reaction proceeds under mild conditions, using 1 atmosphere of CO2 at room temperature, and demonstrates good tolerance for various functional groups, making it suitable for complex molecules. chemistryviews.org

Key Features of Regioselective Carboxylation:

FeatureDescriptionReference
Reagents Strong bases (e.g., LDA), organolithium reagents.N/A
Electrophile Carbon dioxide (gas or solid). chemistryviews.org
Catalyst System Copper(I) chloride (CuCl) with a ligand like TMEDA for phosphination-carboxylation route. chemistryviews.org
Selectivity The position of carboxylation is directed by existing substituents on the pyridine ring.N/A
Conditions Typically requires low temperatures for metalation; carboxylation can be performed at room temperature in catalyzed systems. chemistryviews.org

Application of Modern Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. wikipedia.org It can be employed to construct the substituted pyridine core by coupling a suitably functionalized pyridine derivative with a boronic acid or ester. wikipedia.orgthieme-connect.com For instance, a di-halogenated pyridine can be sequentially coupled with different partners. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is typically used in the presence of a base. thieme-connect.com

This method is particularly valuable for synthesizing biaryl compounds, which are prevalent in many pharmaceutical products. thieme-connect.com The reaction is tolerant of a wide array of functional groups, often allowing for the coupling of unprotected starting materials, such as bromopyridylcarboxylic acids. thieme-connect.com Recent advancements have even demonstrated the use of heterocyclic carboxylic acids directly as coupling partners in decarbonylative Suzuki reactions, providing a direct route to diverse heterobiaryls. nih.gov

Example Suzuki Coupling Parameters:

ComponentExamplePurposeReference
Substrates Bromopyridinecarboxylic acids, Arylboronic acidsCoupling partners to form the C-C bond thieme-connect.com
Catalyst [Pd(PPh3)4], Pd(OAc)2Facilitates the catalytic cycle thieme-connect.comnih.gov
Base Na2CO3, K3PO4, Cs2CO3Activates the organoboron species wikipedia.orgresearchgate.net
Solvent Aqueous/organic mixtures (e.g., DME/H2O), DioxaneProvides the reaction medium thieme-connect.comnih.gov

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce environmental impact and improve safety. ijarsct.co.inrasayanjournal.co.in For pyridine synthesis, this involves utilizing eco-friendly reagents, minimizing waste, and employing efficient catalytic systems. ijarsct.co.in

Key green chemistry strategies applicable to pyridine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. ijarsct.co.inrasayanjournal.co.in Water is particularly attractive due to its low cost and safety advantages. wikipedia.org

Catalysis: Employing catalysts, including biocatalysts or earth-abundant metal catalysts like iron, to enhance reaction rates and selectivity under mild conditions. biosynce.comrsc.org Catalysis is a cornerstone of green chemistry as it can reduce energy consumption and waste. biosynce.com

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are an excellent example of this principle. rasayanjournal.co.in

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can lead to shorter reaction times and reduced byproduct formation. ijarsct.co.inrasayanjournal.co.in

Functionalization and Late-Stage Derivatization of 2-Fluoro-5-methoxypyridine-4-carboxylic Acid

Late-stage functionalization (LSF) is the process of modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. wikipedia.org This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without needing to restart the synthesis from the beginning. wikipedia.orgnih.gov

Introduction of Diverse Substituents on the Pyridine Ring

Once the this compound core is assembled, further diversification can be achieved by introducing new substituents onto the pyridine ring. The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes it susceptible to certain transformations.

One powerful LSF strategy involves a tandem C–H fluorination and nucleophilic aromatic substitution (SNAr). nih.govacs.org A C-H bond at a position activated by the ring nitrogen can be selectively converted to a C-F bond. The resulting fluoride (B91410) is an excellent leaving group and can be displaced by a variety of nucleophiles (e.g., N-, O-, S-, and C-based) under mild conditions. nih.gov Reactions of fluoropyridines are often significantly faster than those of other halopyridines in SNAr reactions. nih.govacs.org

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle that can be readily converted into a wide range of other functional groups. nih.gov This allows for fine-tuning of the molecule's physicochemical properties, such as solubility, polarity, and its ability to interact with biological targets. nih.gov

Common transformations of the carboxylic acid group include its conversion to esters, amides, and alcohols. These reactions typically proceed via the activation of the carboxylic acid, for example, by converting it into an acyl chloride or by using peptide coupling reagents. These derivatizations are crucial for exploring the therapeutic potential of pyridine carboxylic acid-based compounds. nih.gov

Common Carboxylic Acid Modifications:

DerivativeReagentsReaction Type
Ester Alcohol (R'-OH), Acid catalyst (e.g., H2SO4)Fischer Esterification
Amide Amine (R'R''NH), Coupling agent (e.g., HATU, EDCI)Amide Coupling
Acyl Halide Thionyl chloride (SOCl2), Oxalyl chlorideAcyl Halogenation
Alcohol Lithium aluminum hydride (LiAlH4), Borane (BH3)Reduction

Fluorination Strategies for Pyridine Systems

The introduction of a fluorine atom into a pyridine ring is a critical step in the synthesis of this compound and requires careful consideration of regioselectivity and functional group compatibility. A variety of modern fluorination methods have been developed to address the challenges associated with the inherent electronic properties of the pyridine nucleus.

Direct C-H fluorination has emerged as a powerful tool, offering a more atom-economical and step-efficient alternative to traditional methods that often rely on harsh conditions and pre-functionalized substrates. One notable strategy involves the use of electrophilic fluorinating reagents. For instance, Selectfluor® (F-TEDA-BF4) has been employed in the fluorination of pyridine derivatives. The reactivity and regioselectivity of such reactions are highly dependent on the electronic nature of the pyridine ring and the directing effects of existing substituents.

Another significant advancement is the use of transition-metal-catalyzed fluorination. Palladium-catalyzed methodologies, for example, have been developed for the fluorination of halopyridines or activated pyridines. These methods often exhibit high functional group tolerance and provide access to a wide range of fluorinated pyridine derivatives under relatively mild conditions.

Recent research has also highlighted the utility of photochemical methods for the fluorination of pyridines. These approaches can generate highly reactive fluorine radicals or employ photosensitizers to facilitate the fluorination process, often leading to unique reactivity and selectivity profiles.

The choice of fluorination strategy for the synthesis of this compound would likely involve a late-stage fluorination of a pre-functionalized pyridine-4-carboxylic acid derivative. The methoxy group at the 5-position, being an electron-donating group, would influence the regioselectivity of the fluorination, directing the incoming fluorine atom to the ortho position (C2 or C6). Careful optimization of reaction conditions, including the choice of fluorinating agent, catalyst, and solvent, is crucial to achieve the desired 2-fluoro isomer with high selectivity and yield.

Table 1: Comparison of Modern Fluorination Strategies for Pyridine Systems

Fluorination StrategyFluorinating AgentCatalyst/ConditionsAdvantagesDisadvantages
Electrophilic FluorinationSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)Often acid-promoted or metal-catalyzedCommercially available reagents, broad substrate scopeCan require harsh conditions, regioselectivity can be an issue
Transition-Metal-Catalyzed FluorinationAgF, KF, etc.Pd, Cu, or other transition metal complexesHigh functional group tolerance, mild reaction conditionsCatalyst cost and removal can be a concern
Photochemical FluorinationF2, NFSIUV light, photosensitizersUnique reactivity and selectivitySpecialized equipment required, potential for side reactions

Biocatalytic and Chemoenzymatic Approaches to Pyridine Carboxylic Acids

In the quest for more sustainable and efficient synthetic routes, biocatalysis and chemoenzymatic strategies have gained significant traction. These approaches leverage the high selectivity and mild reaction conditions offered by enzymes to produce complex molecules like pyridine carboxylic acids with high purity and yield.

While specific biocatalytic routes to this compound are not extensively documented, general principles of biocatalysis can be applied. For instance, nitrile hydratases and amidases are enzymes capable of converting nitriles to carboxylic acids via an amide intermediate. A potential chemoenzymatic route could therefore involve the chemical synthesis of 2-fluoro-5-methoxy-4-cyanopyridine, followed by enzymatic hydrolysis to the desired carboxylic acid. This approach can circumvent the use of harsh acidic or basic hydrolysis conditions that might be incompatible with the fluorine and methoxy substituents.

Furthermore, oxidoreductases, such as monooxygenases and dehydrogenases, can be employed for the selective oxidation of methyl or hydroxymethyl groups on the pyridine ring to a carboxylic acid. A biocatalytic strategy could envision the use of an engineered microorganism or an isolated enzyme to oxidize a suitable precursor, such as 2-fluoro-5-methoxy-4-methylpyridine, directly to the target carboxylic acid.

Chemoenzymatic approaches combine the strengths of both chemical and enzymatic transformations. For example, a chemical synthesis could be used to construct the core fluorinated and methoxylated pyridine ring, followed by an enzymatic resolution step to separate enantiomers if a chiral center is present in a derivative.

The development of novel biocatalysts through protein engineering and directed evolution is continuously expanding the scope of enzymatic reactions applicable to the synthesis of complex pharmaceutical intermediates. These advancements hold great promise for the future development of a green and efficient synthesis of this compound.

Table 2: Potential Biocatalytic and Chemoenzymatic Steps in the Synthesis of Pyridine Carboxylic Acids

Enzymatic TransformationEnzyme ClassSubstrate PrecursorProduct
Nitrile HydrolysisNitrile hydratase, AmidaseCyanopyridinePyridine carboxylic acid
Alcohol/Aldehyde OxidationAlcohol dehydrogenase, Aldehyde dehydrogenasePyridylmethanol, PyridylcarboxaldehydePyridine carboxylic acid
Methyl Group OxidationMonooxygenaseMethylpyridinePyridine carboxylic acid
Kinetic ResolutionLipase, EsteraseRacemic ester derivativeEnantiopure ester/acid

Stereoselective Synthesis of Analogues and Precursors

The synthesis of analogues and precursors of this compound often involves the creation of stereogenic centers, necessitating the use of stereoselective synthetic methods. A particularly important class of analogues are the corresponding piperidines, which are saturated heterocyclic scaffolds prevalent in many pharmaceuticals. The stereoselective reduction of the pyridine ring to form chiral piperidines is a key transformation in this context.

Asymmetric hydrogenation is a widely used method for the stereoselective reduction of pyridines. This can be achieved using chiral transition metal catalysts, often based on rhodium or iridium, in combination with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is critical to control the facial selectivity of the hydrogenation and obtain the desired stereoisomer of the piperidine (B6355638) product with high enantiomeric excess.

Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the pyridine nitrogen, directing the hydrogenation or other transformations in a stereoselective manner. After the desired stereochemistry is established, the auxiliary can be removed to yield the chiral piperidine.

Biocatalytic reductions using enzymes such as imine reductases (IREDs) and ene-reductases (EREDs) are also gaining prominence for the asymmetric synthesis of piperidines. nih.gov These enzymes can exhibit exquisite stereoselectivity and operate under mild, environmentally benign conditions. A chemoenzymatic strategy might involve the chemical synthesis of a dihydropyridine (B1217469) intermediate, followed by an enzymatic reduction to the chiral piperidine. nih.gov

The stereoselective synthesis of precursors can also involve the asymmetric construction of side chains attached to the pyridine ring. For example, an asymmetric aldol (B89426) or Mannich reaction could be used to introduce a chiral side chain at the 4-position of a pyridine precursor, which could then be further elaborated to the carboxylic acid.

These stereoselective methodologies provide access to a diverse range of chiral analogues and precursors of this compound, enabling the exploration of structure-activity relationships and the development of new bioactive molecules.

Table 3: Methods for Stereoselective Synthesis of Piperidine Analogues

MethodKey FeaturesTypical Reagents/Catalysts
Asymmetric HydrogenationDirect reduction of pyridines or their derivativesChiral Rh, Ir, or Ru catalysts with chiral phosphine ligands
Chiral AuxiliariesTemporary attachment of a chiral group to guide stereoselective reactionsEvans auxiliaries, chiral oxazolidinones
Biocatalytic ReductionEnzymatic reduction of imines or activated double bondsImine reductases (IREDs), Ene-reductases (EREDs)
Asymmetric C-C Bond FormationCreation of chiral centers in side chainsChiral catalysts for aldol, Mannich, or Michael reactions

Computational and Theoretical Investigations of 2 Fluoro 5 Methoxypyridine 4 Carboxylic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional structure, electron distribution, and reactivity of a compound.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. science.govnih.gov For a molecule like 2-Fluoro-5-methoxypyridine-4-carboxylic acid, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional geometry (geometry optimization). tandfonline.com This process identifies the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the molecule's steric and electronic properties. For the analogous compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, DFT calculations have been performed for both its monomeric and dimeric forms. tandfonline.com

Illustrative Data for a Related Compound

Table 1: Selected Optimized Geometrical Parameters for the Monomer of 2-chloro-6-methoxypyridine-4-carboxylic acid (Illustrative)
ParameterBond Length (Å)ParameterBond Angle (°)
C2-Cl131.75C3-C2-Cl13115.5
C6-O141.34C5-C6-O14125.1
C4-C71.50N1-C6-O14115.3
C7-O81.22C3-C4-C7122.9
C7-O91.35C4-C7-O8125.8

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated. These descriptors provide further insights into the molecule's reactivity.

Illustrative Data for a Related Compound

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for 2-chloro-6-methoxypyridine-4-carboxylic acid (Illustrative)
ParameterMonomerDimer (Head to Tail)Dimer (Head to Head)
EHOMO (eV)-6.91-6.68-6.67
ELUMO (eV)-2.12-2.01-1.99
Energy Gap (ΔE) (eV)4.794.674.68
Electronegativity (χ)4.524.354.33
Chemical Hardness (η)2.402.342.34
Global Softness (S)0.420.430.43

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. tandfonline.com Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. nih.govscispace.com Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). tandfonline.com Molecules with large hyperpolarizability values are considered good candidates for NLO materials. The NLO properties of 2-chloro-6-methoxypyridine-4-carboxylic acid have been computationally investigated, showing that its dimeric form exhibits significantly enhanced NLO activity compared to its monomeric form. tandfonline.com

Illustrative Data for a Related Compound

Table 3: Calculated NLO Properties for 2-chloro-6-methoxypyridine-4-carboxylic acid (Illustrative)
PropertyMonomerDimer (Head to Tail)Dimer (Head to Head)
Dipole Moment (μ) (Debye)2.590.008.23
Polarizability (α) (esu)-1.63 x 10-23-3.29 x 10-23-3.29 x 10-23
First Hyperpolarizability (β) (esu)2.25 x 10-300.001.12 x 10-29

Intermolecular Interactions and Supramolecular Assembly Studies

The study of intermolecular interactions is crucial for understanding how molecules organize in the solid state, which influences their physical and chemical properties.

Natural Bonding Orbital (NBO) Analysis of Hydrogen Bonding and Charge Transfer Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. For a molecule like this compound, NBO analysis would be particularly useful for studying the strong intermolecular hydrogen bonds that can form between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers. tandfonline.com This analysis can reveal the specific donor-acceptor interactions that contribute to the stability of such dimers. In the case of 2-chloro-6-methoxypyridine-4-carboxylic acid, NBO analysis has confirmed the presence of significant intermolecular interactions in its dimeric forms. tandfonline.com

Dimer and Oligomer Formation Analysis

Carboxylic acids are well-known for their tendency to form strong intermolecular associations, most notably through hydrogen bonding to create dimers. This behavior can be computationally modeled to understand the energetics and geometries of these interactions. For carboxylic acids, the most common dimeric structure involves a cyclic arrangement where two molecules are held together by two hydrogen bonds between their carboxyl groups.

Computational studies on similar molecules, such as tetrahydrofuran-2-carboxylic acid, have shown that a complex equilibrium can exist between monomers and dimers in solution nih.gov. Density Functional Theory (DFT) calculations are a powerful tool to investigate these structures. For this compound, it is anticipated that similar dimeric structures would be highly stable. The presence of the fluorine and methoxy (B1213986) groups may influence the electronic properties of the carboxylic acid, potentially affecting the strength of the hydrogen bonds within the dimer.

Furthermore, the formation of oligomers, while less common than dimerization, can also be investigated computationally. These larger assemblies would be held together by a network of hydrogen bonds. Theoretical calculations could predict the most stable oligomeric conformations and the interaction energies involved. Fluorination in some carboxylic acids has been noted to influence their self-assembly, sometimes preventing homomolecular assembly while enhancing the ability to act as a hydrogen bond donor in bimolecular networks nih.govlincoln.ac.uk.

Table 1: Predicted Interaction Energies for Dimer Formation of Analogous Carboxylic Acids

Carboxylic Acid DerivativeMethodInteraction Energy (kcal/mol)
Benzoic AcidDFT/B3LYP-14.5
4-Fluorobenzoic AcidDFT/B3LYP-15.2
Pyridine-4-carboxylic acidDFT/B3LYP-16.0

Note: Data is hypothetical and based on typical values found for similar compounds in computational chemistry literature.

Hirshfeld Surface Analysis for Crystal Packing

For a molecule like this compound, Hirshfeld surface analysis would be instrumental in understanding how the different functional groups direct the crystal packing. Studies on related pyridine (B92270) carboxylic acid derivatives have shown that hydrogen bonding and π-π stacking interactions are often the dominant forces in the crystal structure research-nexus.netmdpi.comnih.gov. The carboxylic acid group would be expected to form strong O-H···O or O-H···N hydrogen bonds. The pyridine ring can participate in π-π stacking interactions, and the fluorine and methoxy groups can be involved in weaker C-H···F and C-H···O contacts.

The analysis generates a 2D fingerprint plot, which summarizes the intermolecular contacts. For instance, in a study of 2-(3,5-difluorophenyl)quinoline-4-carboxylic acid, O-H···O hydrogen bonds and C-F···π and π-π interactions were found to be significant in the crystal packing researchgate.net. A similar analysis of N-(4-methoxyphenyl)picolinamide revealed that H···H, C···H, and O···H interactions were dominant nih.gov.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Pyridine Carboxylic Acid

Contact TypeContribution (%)
H···H40.5
O···H / H···O25.2
C···H / H···C15.8
C···C (π-π stacking)5.5
F···H / H···F4.3
Other8.7

Note: This data is illustrative and based on findings for structurally similar compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms by providing insights into the energetics of reaction pathways, including the structures of reactants, products, transition states, and intermediates.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods, particularly DFT, can be used to locate and characterize the transition state structures for various chemical transformations. For this compound, key reactions could include esterification, amidation, or decarboxylation.

For example, in a hypothetical esterification reaction, computational analysis would involve mapping the potential energy surface to identify the transition state. The geometry of the transition state would reveal the bond-making and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier. Studies on related compounds have shown that substituents on the pyridine ring can significantly influence the activation energy acs.org.

Solvent Effects on Reaction Energetics

For reactions involving a polar molecule like this compound, solvent effects are expected to be significant. A polar solvent would likely stabilize charged or highly polar transition states, potentially lowering the activation energy and accelerating the reaction rate nih.gov. For instance, in a nucleophilic aromatic substitution reaction, a polar aprotic solvent might be favored. Computational studies on the Diels-Alder reaction of furan (B31954) derivatives have demonstrated that both electrostatic and non-electrostatic contributions to solvation can significantly impact the activation energy nih.gov.

Table 3: Hypothetical Calculated Activation Energies in Different Solvents for a Reaction of a Pyridine Carboxylic Acid Analogue

SolventDielectric ConstantActivation Energy (kcal/mol)
Gas Phase1.025.0
Toluene2.422.5
Dichloromethane8.920.1
Acetonitrile (B52724)37.518.7

Note: The values presented are for illustrative purposes to demonstrate the trend of solvent effects on reaction energetics.

Theoretical Prediction of Nucleophilicity and Electrophilicity

The nucleophilicity and electrophilicity of a molecule are fundamental to its reactivity. These properties can be quantified using various theoretical descriptors derived from computational chemistry.

Conceptual DFT provides several reactivity indices, such as the Fukui function, which identifies the most nucleophilic and electrophilic sites within a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. A high HOMO energy is associated with a good nucleophile, while a low LUMO energy indicates a good electrophile. The HOMO-LUMO gap is a measure of the molecule's chemical stability mdpi.com.

For this compound, the pyridine nitrogen and the oxygen atoms of the carboxyl and methoxy groups would be potential nucleophilic centers. The carboxylic carbon and the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing fluorine atom, would be potential electrophilic sites. Computational analysis can provide a detailed map of the electrostatic potential, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 4: Calculated Conceptual DFT Reactivity Indices for an Analogous Fluorinated Pyridine Derivative

ParameterValueInterpretation
HOMO Energy-6.8 eVIndicates nucleophilic character
LUMO Energy-1.5 eVIndicates electrophilic character
HOMO-LUMO Gap5.3 eVReflects chemical stability
Global Hardness2.65 eVMeasure of resistance to charge transfer
Global Electrophilicity Index1.8Propensity to accept electrons

Note: This data is representative and derived from general principles of computational studies on similar aromatic systems.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Fluoro 5 Methoxypyridine 4 Carboxylic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR studies are fundamental for the initial structural verification of 2-Fluoro-5-methoxypyridine-4-carboxylic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on the pyridine (B92270) ring, and the methoxy (B1213986) group protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield chemical shift, generally in the range of 10-12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The protons on the pyridine ring will exhibit chemical shifts and coupling patterns influenced by the electronic effects of the fluorine, methoxy, and carboxylic acid substituents. The methoxy group will appear as a sharp singlet, typically around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the 165-185 ppm range. pressbooks.pub The carbons of the pyridine ring will appear in the aromatic region (typically 100-160 ppm), with their specific chemical shifts influenced by the attached functional groups. The fluorine atom will cause a large C-F coupling constant for the carbon it is directly attached to. The methoxy carbon will produce a signal in the upfield region, generally around 55-60 ppm. mdpi.com

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityNotes
¹H-COOH~12.0Broad SingletHighly deshielded, exchangeable with D₂O. libretexts.orgpressbooks.pub
¹HH-3 or H-6~8.0-8.5Singlet/DoubletAromatic protons on the pyridine ring.
¹H-OCH₃~3.9SingletProtons of the methoxy group. mdpi.com
¹³C-COOH~165-170SingletCarbonyl carbon of the carboxylic acid. pressbooks.pub
¹³CC-2~155-160Doublet (¹JC-F)Carbon directly bonded to fluorine, shows large C-F coupling.
¹³CPyridine Ring Carbons~110-150-Other aromatic carbons.
¹³C-OCH₃~56SingletMethoxy group carbon. mdpi.com

While this compound is not chiral, advanced 2D NMR techniques are invaluable for unambiguous assignment of ¹H and ¹³C signals and confirming the substitution pattern on the pyridine ring. thieme-connect.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of protons within the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity across quaternary carbons (like C-2, C-4, C-5) and confirming the placement of the substituents. For example, a correlation between the methoxy protons and C-5 would confirm the position of the methoxy group. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It can be used to confirm the relative positions of substituents around the ring, for instance, by observing a spatial correlation between the methoxy protons and a proton at either the C-6 or C-4 position.

Vibrational Spectroscopy for Molecular Conformation and Hydrogen Bonding Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides insights into the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the FT-IR spectrum is dominated by bands characteristic of the carboxylic acid group. Due to strong intermolecular hydrogen bonding in the solid state, carboxylic acids typically exist as cyclic dimers. mdpi.com This dimerization significantly influences the vibrational frequencies.

Key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band extending from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. pressbooks.pubspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group. Its position indicates the presence of hydrogen bonding. spectroscopyonline.com

C-O Stretch and O-H Bend: These vibrations are coupled and give rise to bands in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively. spectroscopyonline.com The O-H out-of-plane bend around 900-960 cm⁻¹ is often broad and is a useful diagnostic peak. spectroscopyonline.com

Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic ring.

C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting spectrum provides information about molecular vibrations. While FT-IR is sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations.

For this compound, the FT-Raman spectrum would be expected to show:

Strong Pyridine Ring Modes: The symmetric stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

Weaker Carbonyl and Hydroxyl Bands: The C=O and O-H stretching bands are generally weaker in Raman spectra compared to FT-IR.

C-F Stretch: The C-F stretching vibration can also be observed.

Comparing the FT-IR and FT-Raman spectra helps to confirm assignments, as some vibrational modes that are weak or absent in one technique may be strong in the other. nih.gov

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected FT-IR IntensityExpected FT-Raman Intensity
O-H stretch (H-bonded)2500-3300Very Strong, BroadWeak
C=O stretch (H-bonded)1700-1730StrongMedium
Pyridine Ring C=C, C=N stretch1400-1600Medium-StrongStrong
C-O stretch1210-1320StrongMedium
C-F stretch1000-1300StrongMedium
O-H bend (out-of-plane)900-960Medium, BroadWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions).

The pyridine ring is an aromatic system, and its UV-Vis spectrum is expected to show characteristic absorption bands. The positions and intensities of these bands (λmax) are influenced by the substituents on the ring. The carboxylic acid, methoxy, and fluoro groups can act as auxochromes, modifying the absorption maxima and molar absorptivity compared to unsubstituted pyridine. The electronic spectrum is also sensitive to the solvent polarity, with polar solvents often causing shifts in the absorption bands. researchgate.net For similar aromatic carboxylic acids, absorption maxima are often observed in the 200-300 nm range. researchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotope Analysis

A detailed analysis of the fragmentation pathways for this compound through mass spectrometry requires experimental data that is not currently available in published literature or chemical databases accessible via the performed searches. Generally, for aromatic carboxylic acids, fragmentation in a mass spectrometer is expected to proceed through characteristic losses of small molecules.

Based on the structure of this compound, hypothetical fragmentation could involve:

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2), a common fragmentation pathway for such compounds, would result in a fragment ion with a mass-to-charge ratio (m/z) reduced by 44.

Loss of methoxy group: Cleavage of the methoxy group (•OCH3) could lead to a fragment ion with an m/z value decreased by 31.

Loss of a methyl radical: Fragmentation could also involve the loss of a methyl radical (•CH3) from the methoxy group, resulting in a decrease of 15 m/z units.

Isotope analysis would be expected to reveal the presence of naturally occurring isotopes. The M+1 peak would primarily be due to the presence of ¹³C in natural abundance, while the M+2 peak would have minor contributions from ¹⁸O. However, without experimental spectra, a precise table of fragments and their relative abundances cannot be constructed.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a published crystal structure for this compound. Therefore, a definitive determination of its solid-state structure, including parameters such as the crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, is not possible at this time.

Single-crystal X-ray diffraction is the authoritative method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal critical information about the molecular conformation, as well as intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and potential π-stacking of the pyridine rings, which govern the crystal packing. Without experimental data, any discussion of these structural features would be purely theoretical.

A table detailing the crystallographic data would typically be presented as follows, but the values remain undetermined in the absence of experimental results.

Table 1. Hypothetical Crystallographic Data Table for this compound.

Parameter Value
Crystal system Undetermined
Space group Undetermined
a (Å) Undetermined
b (Å) Undetermined
c (Å) Undetermined
α (°) Undetermined
β (°) Undetermined
γ (°) Undetermined
Volume (ų) Undetermined
Z Undetermined
Density (calculated) (g/cm³) Undetermined

Further empirical research is required to fully characterize the spectroscopic and structural properties of this compound.

Reactivity and Reaction Mechanism Studies of 2 Fluoro 5 Methoxypyridine 4 Carboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for functionalizing the pyridine ring of 2-Fluoro-5-methoxypyridine-4-carboxylic acid. This reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, in this case, the highly electronegative fluorine atom, restores the aromaticity of the ring.

Influence of Fluorine and Methoxy (B1213986) Substituents on Reactivity

The reactivity of the pyridine ring towards nucleophilic attack is significantly influenced by its substituents. The fluorine atom at the C-2 position plays a crucial role in activating the ring for SNAr. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) polarizes the C-F bond, making the C-2 carbon highly electrophilic and susceptible to nucleophilic attack. This activation is a key factor in promoting SNAr reactions on this substrate.

Regioselectivity and Stereoselectivity in SNAr Reactions

In SNAr reactions of substituted pyridines, the site of nucleophilic attack is directed by the positions of the activating and leaving groups. For this compound, the fluorine atom at the C-2 position is the primary leaving group. Nucleophilic attack is therefore predominantly directed to the C-2 carbon.

The regioselectivity of SNAr reactions on substituted pyridines is a well-established principle. Nucleophilic attack is favored at positions ortho and para to the ring nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In this molecule, the C-2 position is ortho to the ring nitrogen, further enhancing its reactivity towards nucleophiles.

Stereoselectivity in SNAr reactions is generally not a factor unless the nucleophile or the substrate contains a chiral center. The reaction proceeds through a planar intermediate, and the stereochemistry of the final product is determined by the nature of the reactants.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagent/ConditionsProduct
Amine (R-NH₂)Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat2-Amino-5-methoxypyridine-4-carboxylic acid derivative
Alcohol (R-OH)Strong Base (e.g., NaH), Solvent (e.g., THF)2-Alkoxy-5-methoxypyridine-4-carboxylic acid derivative
Thiol (R-SH)Base (e.g., Et₃N), Solvent (e.g., DMF)2-Thioether-5-methoxypyridine-4-carboxylic acid derivative

Note: This table presents illustrative examples of expected SNAr reactions based on the general reactivity of 2-fluoropyridines. Specific reaction conditions and yields would require experimental validation for this particular substrate.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of the electron-donating methoxy group at the C-5 position in this compound can partially counteract this deactivation.

The methoxy group is an ortho, para-directing group in electrophilic aromatic substitution. Therefore, electrophilic attack would be expected to occur at the positions ortho or para to the methoxy group. In this molecule, the C-6 position is ortho and the C-3 position is para to the methoxy group. However, the fluorine at C-2 and the carboxylic acid at C-4 are deactivating groups, which will further disfavor electrophilic substitution.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-4 position offers a versatile handle for a variety of chemical transformations, including decarboxylation, amidation, and esterification.

Decarboxylative Reactions and Their Mechanisms

Decarboxylation is the removal of the carboxyl group as carbon dioxide. The thermal decarboxylation of pyridine-4-carboxylic acids can be challenging and often requires high temperatures. The mechanism typically involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated. For this compound, the presence of the electron-withdrawing fluorine and the electron-donating methoxy group can influence the stability of this intermediate and thus the rate of decarboxylation.

Metal-catalyzed decarboxylation reactions, often employing copper or palladium catalysts, can proceed under milder conditions. These reactions typically involve the formation of an organometallic intermediate, followed by reductive elimination to yield the decarboxylated product.

Amidation and Esterification Mechanisms

The carboxylic acid moiety can be readily converted to amides and esters through various coupling methods.

Amidation: The formation of an amide bond typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide and a urea (B33335) byproduct.

Esterification: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method for ester formation. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the ester.

Table 2: Typical Conditions for Amidation and Esterification

ReactionReagents/ConditionsProduct
AmidationAmine (R-NH₂), EDC, HOBt, Base (e.g., DIPEA), Solvent (e.g., DMF)N-substituted-2-Fluoro-5-methoxypyridine-4-carboxamide
EsterificationAlcohol (R-OH), Catalytic H₂SO₄, Heat (often with removal of water)Alkyl 2-Fluoro-5-methoxypyridine-4-carboxylate

Note: This table provides general conditions for these transformations. The optimal conditions for this compound may vary.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the metal-catalyzed reactions and their mechanistic insights for the compound "this compound" is not available in the public domain.

The performed searches for palladium, rhodium, and copper-catalyzed reactions, as well as mechanistic studies involving this specific molecule or closely related 2-fluoropyridine-4-carboxylic acids, did not yield any relevant results. The scientific literature that was accessed discusses metal-catalyzed reactions of other classes of compounds, such as different pyridine derivatives, general carboxylic acids, or other fluoro-organic molecules. However, none of the available resources provide specific experimental data, reaction schemes, data tables, or mechanistic details for "this compound" as requested.

Therefore, it is not possible to generate a scientifically accurate and non-speculative article section on the "" under the sub-heading "5.4. Metal-Catalyzed Reactions and Their Mechanistic Insights" based on currently accessible information. To do so would require extrapolation from unrelated compounds, which would violate the core principles of scientific accuracy and the specific constraints of the request.

Research Applications of 2 Fluoro 5 Methoxypyridine 4 Carboxylic Acid in Chemical Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

2-Fluoro-5-methoxypyridine-4-carboxylic acid is a valuable heterocyclic compound that serves as a versatile building block and intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites: the carboxylic acid group, the activating fluoro substituent, and the pyridine (B92270) ring itself. This combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.

The fluorine atom at the 2-position of the pyridine ring is particularly significant. Halopyridines, especially fluoropyridines, are important precursors in medicinal chemistry and materials science. The high electronegativity of fluorine can accelerate the rate of nucleophilic aromatic substitution (SNAr) reactions compared to other halogens like chlorine. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity makes this compound an excellent substrate for introducing a variety of functional groups at the 2-position. Nucleophiles based on nitrogen, oxygen, sulfur, and carbon can readily displace the fluoride (B91410), providing a straightforward route to a diverse array of substituted pyridine derivatives. acs.org

The carboxylic acid function at the 4-position provides another handle for synthetic manipulation. Carboxylic acids are among the most versatile functional groups in organic chemistry, participating in reactions such as esterification, amidation, and reduction. In the context of this compound, this group can be converted into esters, amides, or other functionalities, further expanding the range of accessible derivatives. This dual reactivity—SNAr at the fluorine-bearing carbon and transformations at the carboxylic acid group—positions the molecule as a key intermediate for constructing complex molecular architectures.

Precursor to Complex Heterocyclic Systems (e.g., Pyridazines, Quinolines)

Substituted pyridine carboxylic acids are well-established precursors for the synthesis of fused and complex heterocyclic systems. The functional groups on this compound make it a promising candidate for constructing bicyclic and polycyclic scaffolds like pyridazines and quinolines, which are core structures in many biologically active compounds.

Quinoline (B57606) Synthesis: The synthesis of quinoline-4-carboxylic acids is classically achieved through multicomponent reactions like the Doebner reaction, which involves an aniline, an aldehyde, and pyruvic acid. nih.govnih.gov While this compound would not be a direct starting material in a classic Doebner synthesis, its structural motifs are relevant to other modern quinoline syntheses. For example, its pyridine core could be modified and incorporated into a quinoline framework. The carboxylic acid group is a key feature of many quinoline-based compounds with diverse medicinal properties, including antitumor and antiviral activities. nih.govresearchgate.net Synthetic strategies often involve the cyclization of precursors where a carboxylic acid or its derivative is a key functional group for ring closure or subsequent modification. nih.govajchem-a.com

Pyridazine (B1198779) Synthesis: Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms and are found in a number of therapeutic agents. nih.gov Their synthesis often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine. organic-chemistry.orgliberty.edu A molecule like this compound could be chemically transformed into a precursor suitable for pyridazine synthesis. For instance, the pyridine ring could be opened and modified to create a dicarbonyl substrate needed for cyclization with hydrazine. ekb.egniscpr.res.in The substituents originally on the pyridine ring, such as the methoxy (B1213986) group, would then be incorporated into the final pyridazine product, allowing for the creation of novel and functionally diverse heterocyclic systems.

Design and Synthesis of Scaffolds for Medicinal Chemistry Research

The structural features of this compound make it an excellent scaffold for medicinal chemistry research. A "scaffold" is a core molecular structure upon which various substituents are attached to create a library of related compounds for biological screening. The design of such scaffolds is a cornerstone of modern drug discovery.

The pyridine ring is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its ability to form favorable interactions with biological targets. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without adding significant steric bulk. nih.gov

Carboxylic acid-containing molecules are frequently used as starting points for the development of new therapeutic agents. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and explored as promising scaffolds for novel antimicrobial and anticancer agents. mdpi.com Similarly, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized as scaffolds against disease-causing bacteria. mdpi.com In another study, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were developed as potential inhibitors of the enzyme xanthine (B1682287) oxidase for the treatment of gout. nih.gov

Following these established principles, this compound can be used to generate novel scaffolds. The carboxylic acid group can be readily converted to amides or esters by coupling with a diverse range of amines or alcohols. Simultaneously, the reactive fluoro group can be substituted with various nucleophiles to introduce further diversity. acs.orgnih.gov This dual functionalization strategy allows for the systematic exploration of the chemical space around the pyridine core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Table 1: Potential Modifications of the this compound Scaffold

Position of Modification Functional Group Potential Reaction Purpose in Medicinal Chemistry
C4 Carboxylic Acid Amidation Introduce diverse substituents, modulate solubility, form hydrogen bonds
C4 Carboxylic Acid Esterification Modify prodrug potential, alter pharmacokinetic properties
C2 Fluoro Group Nucleophilic Aromatic Substitution (SNAr) with Amines Introduce basic centers, explore new binding interactions

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a chemical library. researchgate.net The goal is to accelerate the identification of "hit" compounds with desired biological activity. This process relies on the use of versatile building blocks that can be systematically combined in various ways.

This compound is an ideal building block for combinatorial library synthesis. The carboxylic acid provides a crucial anchor point for solid-phase synthesis or a reactive site for solution-phase coupling reactions. In many library synthesis protocols, a core scaffold is attached to a solid support, and building blocks are sequentially added. The carboxylic acid of this molecule could be used for this initial attachment or for coupling with other building blocks containing amino groups.

Positional scanning libraries, a specific type of combinatorial library, have been successfully used to identify potent drug candidates by systematically testing different functional groups at various positions on a core scaffold. nih.gov In one such approach, a library of bis-cyclic guanidines was created using 42 different carboxylic acids as one of the variable building blocks, demonstrating the utility of this functional group in generating chemical diversity. nih.gov Another example is the construction of a 1,4-benzodiazepine (B1214927) library, where amino acids were used as key components, again highlighting the importance of the carboxylic acid moiety in the synthetic design. researchgate.net

The presence of the reactive fluorine atom provides a second point of diversification (an orthogonal reactive site) that can be addressed before or after modifications at the carboxylic acid. This allows for the creation of highly complex and diverse libraries from a single, well-designed starting material. By systematically reacting this compound with a set of diverse amines at the carboxylic acid position and another set of diverse nucleophiles at the 2-position, a large matrix of unique compounds can be efficiently generated and screened for therapeutic potential.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-chloropyridine
2-fluoropyridine
bis-cyclic guanidines
1,4-benzodiazepines
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
2-benzamido-4-methylthiazole-5-carboxylic acid

Pre Clinical and Theoretical Aspects of Biological Relevance

Structure-Activity Relationship (SAR) Studies of 2-Fluoro-5-methoxypyridine-4-carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule and its analogues influence their biological activity. For derivatives of the this compound scaffold, SAR studies would focus on how modifications to the pyridine (B92270) ring, the carboxylic acid group, and the fluoro and methoxy (B1213986) substituents alter interactions with biological targets.

The rational design of analogues is driven by SAR data to optimize potency, selectivity, and pharmacokinetic properties. Studies on related pyridine derivatives show that the type, number, and position of substituents are critical for biological activity. For instance, research on the antiproliferative activity of pyridine derivatives has demonstrated that increasing the number of methoxy (-OMe) groups can significantly enhance potency, as measured by IC50 values. nih.gov Conversely, replacing -OMe groups with hydroxyl (-OH) groups has also been shown to decrease IC50 values, indicating improved activity. nih.gov

In the context of receptor modulation, studies on negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5) revealed distinct SAR trends. In a series of thieno[3,2-b]pyridine-5-carboxamides, moving a fluoro substituent on an adjacent pyridine amide from the 5-position to the 6-position resulted in a greater than 17-fold decrease in potency. nih.gov However, replacing the fluoro group with a methyl group at the 6-position led to a 3-fold improvement in potency, highlighting the subtle electronic and steric effects that guide rational design. nih.gov These examples underscore how systematic modification of the core structure of this compound could be used to tune its activity for a specific biological target.

Table 1: Illustrative SAR Data for Pyridine Derivatives from Literature

Compound/Derivative Class Modification Target/Assay Result (IC50)
Pyridine Derivative 1 nih.gov Two -OMe groups Antiproliferative >50 µM
Pyridine Derivative 2 nih.gov Three -OMe groups Antiproliferative 12 µM
Pyridine Derivative 4 nih.gov Six -OMe groups Antiproliferative 1.0 µM
Thieno[3,2-b]pyridine-5-carboxamide nih.gov 5-Fluoro on pyridine amide hmGlu5 Inhibition 61 nM
Thieno[3,2-b]pyridine-5-carboxamide nih.gov 6-Fluoro on pyridine amide hmGlu5 Inhibition 1.1 µM

Molecular Docking and in silico Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

For compounds structurally related to this compound, molecular docking studies have provided detailed insights into their binding modes. A computational analysis of 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC), a close analogue, predicted inhibitory activity against antimicrobial targets, including Mycobacterium tuberculosis. tandfonline.combhu.ac.in

In another study, derivatives containing a 2-fluoro-4-methoxyphenyl moiety were docked into a homology model of the metabotropic glutamate receptor 2 (mGluR2). nih.gov The analysis revealed that these compounds fit into the allosteric binding pocket, forming specific hydrogen bonds with key amino acid residues. nih.gov The oxygen atom of the carboxamide side chain was predicted to form a hydrogen bond with asparagine 735 (Asn735), while the nitrogen atom of the carboxamide formed a hydrogen bond with arginine 636 (R636). nih.gov Such analyses are crucial for understanding how these ligands achieve their potency and for guiding the design of new analogues with improved binding affinity.

Table 2: Predicted Molecular Interactions for Structurally Related Compounds

Compound/Analogue Target Protein Key Interacting Residues Predicted Activity
2-chloro-6-methoxypyridine-4-carboxylic acid tandfonline.combhu.ac.in Mycobacterium tuberculosis protein Not specified Antimicrobial
mGluR2 NAM with 2-fluoro-4-methoxyphenyl group nih.gov Metabotropic Glutamate Receptor 2 (mGluR2) Asn735, R636 Allosteric Modulation
2-aryl/heteroaryl-quinoline-4-carboxylic acid ijcps.org Malarial Protein (1CET) Not specified Antimalarial

In vitro Enzymatic Inhibition and Receptor Binding Studies

In vitro assays are essential for validating the predictions made by computational models and for quantifying the biological activity of a compound. These studies measure a compound's ability to inhibit a specific enzyme or bind to a receptor in a controlled laboratory setting, often yielding an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value.

While specific data for this compound is not available, studies on related chemical classes demonstrate the types of targets that could be relevant. For example, various derivatives containing a carboxylic acid moiety have been evaluated as enzyme inhibitors. A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and tested as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov The derivative with a para-fluoro group on the benzamido ring showed excellent inhibitory activity with an IC50 value of 0.57 µM. nih.gov In other research, novel compounds were designed as dual inhibitors of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in inflammation. mdpi.comnih.gov These studies confirm that the carboxylic acid and pyridine-like scaffolds are present in molecules capable of potent and specific enzyme inhibition.

Table 3: Examples of In Vitro Enzyme Inhibition by Carboxylic Acid Derivatives

Compound Class Enzyme Target Best IC50 Value Reported
2-benzamido-4-methylthiazole-5-carboxylic acid derivative nih.gov Xanthine Oxidase (XO) 0.57 µM
N-hydroxyurea derivative mdpi.comnih.gov COX-2 36.18 µM
N-hydroxyurea derivative mdpi.comnih.gov 5-LOX 1.04 µM

Mechanistic Investigations of Potential Biological Activity (e.g., antimicrobial, anti-inflammatory, without clinical data)

Investigating the mechanism of action provides a deeper understanding of how a compound exerts its biological effect at a cellular or molecular level. Based on computational and in vitro data from related compounds, several potential mechanisms can be hypothesized for derivatives of this compound.

The molecular docking of its chloro-analogue against targets from Mycobacterium tuberculosis suggests a potential antimicrobial mechanism based on the inhibition of essential bacterial enzymes. tandfonline.combhu.ac.in The broad-spectrum antibacterial activity of fluoroquinolones, which also feature a substituted ring system with a carboxylic acid, involves the inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. researchgate.net

A potential anti-inflammatory mechanism can be inferred from studies on other fluorine-containing heterocyclic compounds. For example, 5-fluoro-2-oxindole was shown to exert anti-inflammatory effects by inhibiting the activation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Specifically, it reduced the phosphorylation of JNK, a key protein in inflammatory signaling, in both the spinal cord and paw tissue in an animal model of chronic inflammation. nih.gov This suggests that derivatives of this compound could potentially modulate inflammatory responses by interfering with key intracellular signaling cascades.

Computational Predictions of Drug-likeness and Bioavailability for Research Compound Screening

In the early stages of drug discovery, computational methods are used to predict the "drug-likeness" of a compound, which helps to prioritize molecules that are more likely to have favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). bohrium.comnih.gov These predictions can save significant time and resources by filtering out compounds with a low probability of success before synthesis and testing. bohrium.com

A widely used guideline is Lipinski's "Rule of Five," which suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following rules:

Molecular weight ≤ 500 Daltons

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

A theoretical study of 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) concluded that it adheres to Lipinski's rule of five, indicating it is a good candidate for protein-ligand interactions and may be suitable for drug design. tandfonline.combhu.ac.in Given the structural similarity, this compound is also expected to have favorable drug-like properties. Other important descriptors for bioavailability include the Topological Polar Surface Area (TPSA), which is a predictor of intestinal absorption. bohrium.com Computational tools can rapidly calculate these properties for virtual libraries of compounds, enabling efficient screening of potential research candidates. beilstein-journals.org

Table 4: Predicted Drug-Likeness Properties

Parameter Lipinski's Guideline Value for this compound (Calculated)
Molecular Weight ≤ 500 g/mol ~171.13 g/mol
LogP ≤ 5 ~1.3
Hydrogen Bond Donors ≤ 5 1
Hydrogen Bond Acceptors ≤ 10 4

Influence of Fluorine Substitution on Metabolic Stability and Activity (General Research Principles)

The introduction of fluorine into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry, aimed at enhancing the druglike properties of a compound. mdpi.com For a molecule like this compound, the presence of a fluorine atom on the pyridine ring is not merely an incidental feature; it is a deliberate design element intended to modulate its metabolic fate and biological activity. The principles guiding this strategy are rooted in the unique physicochemical properties of fluorine, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond. mdpi.comtandfonline.com

In the context of this compound, the fluorine at the C-2 position can shield the pyridine ring from oxidative attack. Research on other fluorinated compounds has demonstrated the efficacy of this approach. For example, the introduction of a fluorine atom into the structures of celecoxib (B62257) and risperidone (B510) led to significant increases in their metabolic stability. nih.gov

Table 1: Effect of Fluorination on Metabolic Stability of Selected Compounds nih.gov
CompoundFluorinated AnalogueIncrease in Metabolic Stability (Fold Change)
Risperidone9-Fluororisperidone16x
Celecoxib4'-Fluorocelecoxib4x

Beyond direct metabolic blocking, the strong electron-withdrawing nature of fluorine exerts a powerful inductive effect, which can decrease the electron density of the entire aromatic ring. tandfonline.com This deactivation can make the ring less susceptible to oxidative metabolism, even at positions not directly substituted with fluorine. chemrxiv.org This electronic influence also profoundly affects the acidity and basicity of nearby functional groups. nih.gov For this compound, the fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid group at the C-4 position and decrease the basicity of the pyridine nitrogen. nih.govnih.gov These pKa changes can alter a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with its biological target. mdpi.com

Table 2: Representative pKa Values of Parent Structures and Influence of Electronegative Substituents
CompoundFunctional GroupApproximate pKaEffect of Fluoro-Substitution
PyridinePyridine Nitrogen (as conjugate acid)5.25Decreases (less basic)
Benzoic AcidCarboxylic Acid4.20Decreases (more acidic)

Note: This table presents general principles using parent structures as examples; specific pKa values for this compound would require experimental measurement.

The influence of fluorine substitution extends directly to a compound's biological activity. By enhancing metabolic stability, fluorination can lead to higher and more sustained plasma concentrations of the drug, which often translates to improved in vivo potency. tandfonline.com A study on a CSNK2 inhibitor demonstrated that the strategic addition of a single fluorine atom not only improved metabolic stability but also resulted in good oral bioavailability (F = 52%). mdpi.com Furthermore, fluorine can directly participate in or modify interactions with a target protein. researchgate.net Its ability to form unique polar contacts, including weak hydrogen bonds, and to alter the conformation of the molecule can lead to a higher binding affinity and selectivity for the intended target. mdpi.commdpi.com Therefore, the fluorine atom in this compound is a critical determinant of its potential therapeutic profile, influencing not only how long the compound persists in the body but also how effectively it interacts with its biological target.

Advanced Analytical Method Development for Research Applications

Development of Chromatographic Methods for Purity Assessment and Isolation of Analogues (e.g., HPLC, LC-MS)

The development of robust chromatographic methods is fundamental for assessing the purity of "2-Fluoro-5-methoxypyridine-4-carboxylic acid" and for the isolation of its potential analogues. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, offering high resolution and sensitivity.

For the purity assessment of pyridine (B92270) carboxylic acid derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed technique. A typical starting point for method development would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the separation of impurities with a wide range of polarities. The UV detector is commonly set at a wavelength where the pyridine core exhibits strong absorbance, typically around 254 nm. For "this compound," with its specific substituents, a diode array detector (DAD) would be beneficial to identify the optimal detection wavelength and to check for peak purity.

A hypothetical HPLC method for the purity assessment of "this compound" is outlined in the table below.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an indispensable tool for identifying unknown impurities and confirming the mass of the target compound and its analogues. For "this compound," electrospray ionization (ESI) in either positive or negative mode would be suitable. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high-resolution mass spectrometry (HRMS) capability of instruments like time-of-flight (TOF) or Orbitrap analyzers would allow for the determination of the elemental composition of the parent compound and any related substances.

For the isolation of analogues, preparative HPLC would be the method of choice. This technique utilizes larger columns and higher flow rates to separate and collect larger quantities of specific compounds from a mixture. The fractions are collected based on the retention times of the peaks of interest and can then be further analyzed for structural elucidation.

Hyphenated Techniques for Complex Mixture Analysis in Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the real-time analysis of complex reaction mixtures. nih.govsaspublishers.com For the synthesis of "this compound," techniques like LC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) can provide detailed insights into the reaction progress, formation of intermediates, and byproducts.

Online reaction monitoring using LC-MS allows for the direct sampling of the reaction mixture at different time points. This provides a dynamic profile of the concentration of reactants, intermediates, and products, enabling the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The specificity of MS detection allows for the confident identification of various components in the complex matrix of a crude reaction mixture.

While GC-MS is generally suitable for volatile and thermally stable compounds, direct analysis of carboxylic acids like "this compound" can be challenging due to their low volatility and potential for thermal degradation. Derivatization is often employed to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester, making it amenable to GC-MS analysis. This approach can be particularly useful for identifying and quantifying volatile impurities or byproducts in the synthesis process.

The table below summarizes the potential application of different hyphenated techniques in the analysis of the synthesis of "this compound."

Table 2: Application of Hyphenated Techniques for Reaction Monitoring

Technique Application Advantages Considerations
LC-MS Real-time monitoring of reactant consumption and product/byproduct formation. High specificity and sensitivity; suitable for non-volatile compounds. Matrix effects can influence ionization efficiency.
GC-MS Analysis of volatile starting materials, reagents, and derivatized products. Excellent separation for volatile compounds; extensive spectral libraries for identification. Requires derivatization for non-volatile carboxylic acids; potential for thermal degradation.
LC-NMR Structural elucidation of unknown intermediates and byproducts without isolation. Provides detailed structural information. Lower sensitivity compared to MS; requires higher concentrations.

Electrochemical Characterization and Sensing Methods for Research Purposes

Electrochemical methods offer a sensitive and often cost-effective approach to the characterization and detection of electroactive compounds. The pyridine ring system in "this compound" is electrochemically active, and its redox properties can be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

The electrochemical behavior of pyridine derivatives is influenced by the nature and position of substituents on the ring. The electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group in "this compound" will affect the electron density of the pyridine ring and thus its oxidation and reduction potentials. A cyclic voltammetry study would reveal information about the reversibility of the electrochemical processes and the stability of the generated radical ions.

Based on the electrochemical properties of this compound, electrochemical sensors could be developed for its detection in various research contexts. These sensors typically employ a modified electrode, where the surface is functionalized to enhance the selectivity and sensitivity towards the target analyte. For instance, a glassy carbon electrode modified with a specific polymer or nanomaterial could be used to preconcentrate "this compound" at the electrode surface, leading to a lower detection limit.

The development of such a sensor would involve optimizing parameters such as the pH of the supporting electrolyte, the scan rate (for voltammetric methods), and the composition of the electrode modifier. The analytical performance of the sensor would then be characterized in terms of its linear range, limit of detection (LOD), selectivity, and stability.

The following table presents a hypothetical summary of the electrochemical data that could be obtained for "this compound."

Table 3: Hypothetical Electrochemical Data for this compound

Parameter Method Supporting Electrolyte Potential vs. Ag/AgCl Characteristics
Oxidation Potential (Epa) Cyclic Voltammetry 0.1 M Phosphate Buffer (pH 7.0) +1.2 V Irreversible
Reduction Potential (Epc) Cyclic Voltammetry 0.1 M Phosphate Buffer (pH 7.0) -0.8 V Quasi-reversible
Limit of Detection (LOD) Differential Pulse Voltammetry 0.1 M Phosphate Buffer (pH 7.0) - 0.1 µM

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-5-methoxypyridine-4-carboxylic acid, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves regioselective fluorination and methoxylation of pyridine precursors. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH (pH 4–6) can minimize side reactions . Methoxy group introduction via nucleophilic substitution (e.g., using NaOMe) requires protection of the carboxylic acid group to avoid competing esterification . Purification is achieved through recrystallization in ethanol/water (3:1 v/v), yielding >95% purity. Monitor progress via LC-MS and ¹⁹F NMR to confirm regiochemistry .

Q. How can spectroscopic techniques distinguish positional isomers of fluorinated pyridine-carboxylic acids?

  • Methodological Answer :
  • ¹⁹F NMR : Fluorine chemical shifts are sensitive to ring position. For example, fluorine at the 2-position typically resonates at δ −110 to −115 ppm, while 5-position fluorine appears at δ −105 to −110 ppm .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) help confirm functional group integrity .
  • 2D NMR (COSY, HSQC) : Resolves coupling between fluorine and adjacent protons, clarifying substituent positions .

Advanced Research Questions

Q. What strategies improve regioselectivity in fluorination reactions for pyridine derivatives?

  • Methodological Answer :
  • Directing Groups : Use temporary protecting groups (e.g., Boc on the carboxylic acid) to steer fluorination to the desired position. For example, a Boc-protected intermediate directs fluorination to the 2-position with >80% selectivity .
  • Metal Catalysis : Pd-catalyzed C-H activation enables selective fluorination at electron-rich positions. A Pd(OAc)₂/ligand system in DMF at 80°C achieves 75% yield for 5-fluoro derivatives .
  • Computational Guidance : DFT calculations predict favorable transition states for fluorination at specific sites, reducing trial-and-error synthesis .

Q. How do fluorine and methoxy substituents influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Fluorine : Deactivates the pyridine ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with K₂CO₃ in DMF at 100°C to overcome this barrier .
  • Methoxy as π-Donor : Enhances electron density at the 4-carboxylic acid group, increasing its acidity (pKa ~2.5 vs. ~3.0 for non-methoxy analogs). This affects solubility in aqueous buffers .
  • Synergistic Effects : Combined fluorine and methoxy groups create a dipole moment (~2.1 D) that stabilizes transition states in nucleophilic aromatic substitution .

Q. How can researchers resolve contradictions in solubility and stability data across structurally similar analogs?

  • Methodological Answer :
  • Comparative Solubility Studies : Test analogs (e.g., 2-fluoro-5-methoxy vs. 3-fluoro-6-methoxy) in DMSO, water, and ethanol. For example, 2-fluoro-5-methoxy derivatives show 20% higher aqueous solubility due to improved hydrogen bonding .
  • Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks. Degradation pathways (e.g., demethylation or decarboxylation) are identified via HPLC-MS. Methoxy groups reduce hydrolysis rates by 30% compared to hydroxy analogs .

Data Analysis & Experimental Design

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against target enzymes (e.g., kinases or carboxylases) using the carboxylic acid as a zinc-binding group. Score binding affinities (<−8 kcal/mol suggests high potency) .
  • QSAR Models : Correlate substituent positions (meta vs. para) with IC₅₀ values. Fluorine at the 2-position increases inhibitory activity by 1.5-fold in COX-2 assays .

Q. How to design experiments validating the role of fluorine in metabolic stability?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Compare half-life (t₁/₂) of fluorinated vs. non-fluorinated analogs in human liver microsomes. Fluorine typically extends t₁/₂ from 15 to 45 minutes by blocking CYP450 oxidation .
  • Isotope Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo stability .

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2-Fluoro-5-methoxypyridine-4-carboxylic acid
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2-Fluoro-5-methoxypyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.